
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide, also known as BMS-986165, is a small molecule inhibitor of the Tyk2 kinase. Tyk2 kinase plays a crucial role in the signaling pathways of cytokines, which are involved in the immune response. BMS-986165 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide is a selective inhibitor of the Tyk2 kinase, which is a member of the Janus kinase (JAK) family of kinases. Tyk2 kinase plays a crucial role in the signaling pathways of cytokines, which are involved in the immune response. This compound binds to the ATP-binding site of Tyk2 kinase and prevents its activation by cytokines, thereby inhibiting the downstream signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of cytokines, such as IL-12, IL-23, and IFN-alpha, which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce inflammation and improve clinical symptoms in animal models of psoriasis and lupus. In a phase 1 clinical trial, this compound was well-tolerated and showed dose-dependent inhibition of cytokine production in healthy volunteers.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high selectivity for Tyk2 kinase, its ability to inhibit the production of multiple cytokines, and its potential therapeutic applications in autoimmune diseases. However, this compound also has some limitations, including its low solubility in aqueous solutions, its relatively low potency compared to other JAK inhibitors, and its potential off-target effects on other kinases.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide, including:
1. Further preclinical studies to investigate the efficacy of this compound in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Clinical trials to evaluate the safety and efficacy of this compound in patients with autoimmune diseases.
3. Studies to investigate the potential off-target effects of this compound on other kinases and signaling pathways.
4. Development of new formulations or delivery methods to improve the solubility and bioavailability of this compound.
5. Investigation of the potential synergistic effects of this compound with other drugs or therapies for autoimmune diseases.
Conclusion:
This compound is a small molecule inhibitor of the Tyk2 kinase, which has potential therapeutic applications in autoimmune diseases. This compound inhibits the production of cytokines, reduces inflammation, and improves clinical symptoms in animal models of psoriasis and lupus. While this compound has several advantages for lab experiments, including its high selectivity and potential therapeutic applications, it also has some limitations, including its low solubility and potency. Future studies will be needed to fully evaluate the safety and efficacy of this compound in patients with autoimmune diseases and to investigate its potential off-target effects and synergistic effects with other drugs or therapies.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butylamine to yield the final product, this compound. The overall yield of this synthesis is around 15%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(tert-butyl)-1-(4-methoxyphenyl)cyclopentanecarboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the production of cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce inflammation and improve clinical symptoms in animal models of psoriasis and lupus.
Propriétés
IUPAC Name |
N-tert-butyl-1-(4-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)18-15(19)17(11-5-6-12-17)13-7-9-14(20-4)10-8-13/h7-10H,5-6,11-12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGDXLGOKKNNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)

![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)
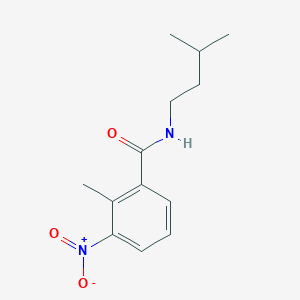
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
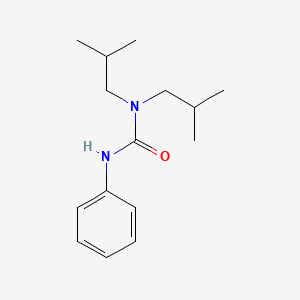
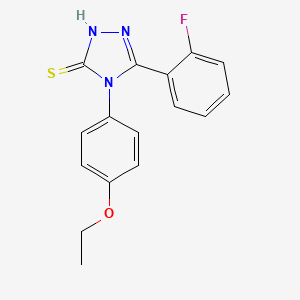
![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
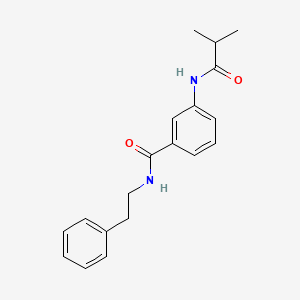
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
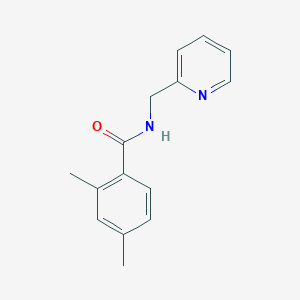
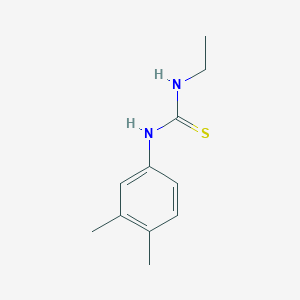
![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
